molecular formula C12H14BrNO B14775169 N-(3-Bromobenzyl)-N-methylcyclopropanecarboxamide

N-(3-Bromobenzyl)-N-methylcyclopropanecarboxamide

Cat. No.: B14775169
M. Wt: 268.15 g/mol
InChI Key: CPZXZNNCIHWNGV-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)-N-methylcyclopropanecarboxamide is an organic compound with the molecular formula C12H14BrNO. This compound is characterized by the presence of a bromobenzyl group attached to a cyclopropanecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromobenzyl)-N-methylcyclopropanecarboxamide typically involves the reaction of 3-bromobenzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)-N-methylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.

    Reduction: Formation of N-(3-bromobenzyl)-N-methylcyclopropanamine.

    Substitution: Formation of N-(3-aminobenzyl)-N-methylcyclopropanecarboxamide.

Scientific Research Applications

N-(3-Bromobenzyl)-N-methylcyclopropanecarboxamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromobenzyl)-N-methylbenzamide
  • N-(3-Bromobenzyl)-N-methylcyclopropanamine
  • N-(3-Bromobenzyl)-N-methylcyclopropanecarboxylate

Uniqueness

N-(3-Bromobenzyl)-N-methylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and biological activity.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylcyclopropanecarboxamide

InChI

InChI=1S/C12H14BrNO/c1-14(12(15)10-5-6-10)8-9-3-2-4-11(13)7-9/h2-4,7,10H,5-6,8H2,1H3

InChI Key

CPZXZNNCIHWNGV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C(=O)C2CC2

Origin of Product

United States

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